molecular formula C18H20FNO5 B2756523 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide CAS No. 1797191-37-7

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2756523
CAS No.: 1797191-37-7
M. Wt: 349.358
InChI Key: NZJBQARWEZCEBB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique chemical structure This compound features a combination of a dimethoxyphenyl group, a hydroxyethyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde intermediate.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.

    Fluorophenoxyacetamide Formation: The final step involves the reaction of the hydroxyethyl intermediate with 2-fluorophenoxyacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the oxidation of related precursors. For example, one method involves treating N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with sodium periodate, yielding the target compound in a moderate yield after purification via chromatography . The structure of the compound is characterized by the presence of a dimethoxyphenyl group, a hydroxyethyl moiety, and a fluorophenoxy group, which contribute to its biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance, derivatives with modifications at the phenyl or hydroxyethyl positions have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 1.88 to 4.20 µM.
  • A549 (lung cancer) : Notable growth inhibition with IC50 values around 26 µM for structurally similar derivatives .

These findings suggest that modifications to the core structure can enhance anticancer activity.

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for their anti-inflammatory properties. For instance, certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating moderate to strong inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results imply that similar compounds may exhibit anti-inflammatory activity through COX inhibition mechanisms .

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of cell proliferation : Through modulation of cell cycle checkpoints and induction of apoptosis in cancer cells.
  • Anti-inflammatory pathways : By downregulating pro-inflammatory mediators such as nitric oxide synthase (iNOS) and COX enzymes .

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies involving this compound derivatives showed promising results against MCF-7 cells:

  • Experimental Setup : Cells were treated with varying concentrations of the compound over 48 hours.
  • Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM, with morphological changes indicative of apoptosis.

Case Study 2: Anti-inflammatory Activity in RAW264.7 Cells

Another study evaluated anti-inflammatory effects using RAW264.7 macrophage cells:

  • Experimental Setup : Cells were pre-treated with the compound before exposure to lipopolysaccharide (LPS).
  • Results : The compound significantly reduced levels of inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and hydroxyethyl groups significantly impact biological activity:

  • Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
  • Fluorophenoxy Moiety : Contributes to receptor binding affinity and selectivity.

Research shows that compounds with optimal substitutions exhibit enhanced potency against targeted pathways while minimizing off-target effects .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-16-8-7-12(9-17(16)24-2)14(21)10-20-18(22)11-25-15-6-4-3-5-13(15)19/h3-9,14,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJBQARWEZCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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